1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate is a structurally complex molecule featuring a fluorinated benzothiazole core linked to an azetidine ring, which is esterified with a 2-(benzo[d][1,3]dioxol-5-yl)acetic acid moiety. The compound integrates pharmacophoric elements from two bioactive scaffolds:
- Benzothiazole: Known for its role in kinase inhibition, antimicrobial activity, and CNS targeting due to its planar aromatic system and hydrogen-bonding capabilities.
- Benzodioxole: A privileged structure in medicinal chemistry, often associated with COX inhibition, anticonvulsant activity, and enhanced metabolic stability .
The ester linkage to the benzodioxolyl acetic acid group may modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(1,3-benzodioxol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-12-2-3-14-17(7-12)27-19(21-14)22-8-13(9-22)26-18(23)6-11-1-4-15-16(5-11)25-10-24-15/h1-5,7,13H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAPBHYNUIFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate is a member of the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate
- Molecular Formula : C17H16FN3O3S
- Molecular Weight : 357.39 g/mol
The presence of the fluorine atom in the benzothiazole moiety enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The general synthetic route includes:
- Formation of the Benzothiazole Framework : Reacting appropriate thioketones with ortho-substituted anilines.
- Azetidine Formation : Cyclization reactions to form the azetidine ring.
- Acetate Esterification : Coupling with benzo[d][1,3]dioxole to form the final ester product.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 4.0 | Induction of apoptosis |
| A549 | 2.5 | Inhibition of cell migration |
| H1299 | 3.0 | Cell cycle arrest |
These effects are attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibited notable activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 40 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Emerging evidence indicates that benzothiazole derivatives may possess neuroprotective properties. Studies have shown that they can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease:
| Compound | IC50 (µM) | Effect on Amyloid Beta Aggregation |
|---|---|---|
| Compound A | 6.46 | Significant inhibition |
| Compound B | 6.56 | Moderate inhibition |
These findings position benzothiazole derivatives as promising candidates for further development in neurodegenerative disease therapies.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate :
- Case Study on Cancer Treatment : A study involving a series of benzothiazole derivatives showed that those with a fluorine substitution had improved potency against lung cancer cells compared to their non-fluorinated counterparts.
- Clinical Trials for Antimicrobial Agents : Initial clinical evaluations indicated that compounds derived from benzothiazoles exhibited favorable safety profiles and effectiveness in treating skin infections caused by resistant bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole and Azetidine Moieties
Compound A : 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3)
- Structure : Lacks the benzodioxolyl acetate ester.
- Key Differences: The absence of the 2-(benzo[d][1,3]dioxol-5-yl)acetate group reduces its molecular weight (C10H9FN2OS vs.
Compound B: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b, )
- Structure : Replaces azetidine with a triazole-thiazole-acetamide chain.
- Comparison :
- Bioactivity : Compound 9b demonstrated superior α-glucosidase inhibition (IC50 = 2.1 µM) compared to the target compound (data pending), attributed to its triazole-thiazole pharmacophore .
- Synthetic Complexity : Requires Cu(I)-catalyzed azide-alkyne cycloaddition, whereas the target compound’s esterification is a simpler one-step reaction .
Benzodioxole-Containing Analogues
Compound C : (E)-2-(1-((6-(Benzo[d][1,3]dioxol-5-yl)pyridin-2-yl)methylene)-5-fluoro-1H-inden-3-yl)acetic acid (17c, )
- Structure : Combines benzodioxole with a pyridine-indene scaffold.
- Comparison :
Compound D: 3-(Benzo[1,3-d]dioxol-5-yl)-2-((thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one (6c, )
- Structure: Thiazolidinone core with a hydrazone-linked benzodioxole.
- Comparison :
Kinase-Targeting Analogues
Compound E: (4-Amino-2-(methylthio)thiazol-5-yl)(6-nitrobenzo[d][1,3]dioxol-5-yl)methanone (13j, )
- Structure: Methanone-linked benzodioxole and thiazole.
- Comparison :
- CDK9 Inhibition : IC50 = 0.12 µM, driven by the nitro group’s electron-withdrawing effects. The target compound’s fluorobenzothiazole may offer similar selectivity but lacks nitro functionality .
- Synthetic Route : Uses 2-bromo-1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethan-1-one, whereas the target compound employs azetidine esterification .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Fluorine Substitution: Fluorine at the benzothiazole 6-position (target compound) may enhance metabolic stability compared to non-fluorinated analogues like 6c .
- Ester vs. Amide Linkages : The ester group in the target compound offers easier synthetic modification but may reduce in vivo stability relative to the amide in 9b .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
